REACTION_SMILES
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[C:6](=[O:7])([O-:8])[O-:9].[CH3:12][O:13][c:14]1[cH:15][c:16]([CH2:17][Br:18])[cH:19][cH:20][cH:21]1.[Cs+:10].[Cs+:11].[nH:1]1[cH:2][n:3][cH:4][cH:5]1>>[n:1]1([CH2:17][c:16]2[cH:15][c:14]([O:13][CH3:12])[cH:21][cH:20][cH:19]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1cccc(CBr)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
c1c[nH]cn1
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Name
|
|
Type
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product
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Smiles
|
COc1cccc(Cn2ccnc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |